3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide
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Overview
Description
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 3-[2-(1,3-Dioxan-2-yl)ethoxy]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a stable temperature and pressure, ensuring the efficient formation of the desired organozinc compound.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is used in a wide range of scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Serves as an intermediate in the synthesis of potential drug candidates.
Material Science: Utilized in the preparation of novel materials with unique properties.
Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide involves the formation of a reactive organozinc species that can participate in various nucleophilic addition and transmetalation reactions. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
2-(1,3-Dioxolan-2-yl)ethylzinc bromide: Contains a dioxolane ring instead of a dioxane ring.
Uniqueness
3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of the dioxane ring provides additional stability and reactivity compared to similar compounds, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H15BrO3Zn |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h1-2,5-6,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
RTBGCFKDCLKVJK-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
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